Diethyl 2,3-dicyanobutanedioate
Description
Diethyl 2,3-dicyanobutanedioate is a diethyl ester derivative of 2,3-dicyanobutanedioic acid, featuring two electron-withdrawing cyano (-CN) groups at the 2 and 3 positions of the butanedioic acid backbone.
Properties
CAS No. |
51939-81-2 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
diethyl 2,3-dicyanobutanedioate |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7(5-11)8(6-12)10(14)16-4-2/h7-8H,3-4H2,1-2H3 |
InChI Key |
IQGKBEMBMYSFIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,3-dicyanobutanedioate can be synthesized through the alkylation of enolate ions. The process typically involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions, such as using sodium ethoxide in ethanol . The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-dicyanobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of cyano groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the alkylation of enolate ions.
Hydrochloric Acid or Sodium Hydroxide: Employed for the hydrolysis of ester groups.
Lithium Aluminum Hydride: Utilized for the reduction of cyano groups to amines.
Major Products Formed
Carboxylic Acids: Formed from the hydrolysis of ester groups.
Amines: Produced from the reduction of cyano groups.
Scientific Research Applications
Diethyl 2,3-dicyanobutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2,3-dicyanobutanedioate involves its reactivity due to the presence of cyano and ester groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize negative charges on adjacent atoms, facilitating nucleophilic attacks.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features:
- Diethyl 2,3-dicyanobutanedioate: Contains two cyano groups (-CN) at positions 2 and 3, enhancing electrophilicity and polarizability.
- Diethyl 2,3-dioxobutanedioate (Diethyldioxosuccinate) : Features two ketone groups (-C=O) at positions 2 and 3, contributing to resonance stabilization and moderate electron withdrawal .
- (Z)-Diethyl 2,3-dimethylmaleate : Includes a conjugated double bond and methyl groups at positions 2 and 3, favoring planar geometry and steric hindrance .
- Diethyl 2,2,3,3-tetraethyl-1,4-butanedioate : Substituted with four ethyl groups, creating significant steric bulk and reducing solubility in polar solvents .
Substituent Effects:
- Electron-Withdrawing Groups (EWGs): Cyano groups (-CN) in the target compound exhibit stronger electron withdrawal than ketones (-C=O) in diethyldioxosuccinate, increasing acidity of α-hydrogens and reactivity toward nucleophiles.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Hypothetical data inferred from substituent trends.
†Calculated based on molecular formula.
Analysis:
- Polarity: The cyano-substituted compound is expected to exhibit higher polarity than diethyldioxosuccinate due to stronger dipole moments from -CN groups.
- Boiling Point: Elevated boiling points are anticipated for the cyano analog compared to diethyldioxosuccinate, owing to stronger intermolecular dipole-dipole interactions.
- Solubility: Cyano groups may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce it in nonpolar media.
This compound:
- Nucleophilic Substitution : The electron-deficient carbons adjacent to -CN groups are susceptible to nucleophilic attack, enabling use in heterocyclic synthesis (e.g., pyridines or triazines).
- Coordination Chemistry: Cyano groups may act as ligands for metal complexes, though this property is less explored compared to dioxo analogs .
Comparison with Analogues:
- Diethyldioxosuccinate: Ketones enable keto-enol tautomerism, supporting applications in chelation or as intermediates in flavonoid synthesis .
- (Z)-Diethyl 2,3-Dimethylmaleate: The conjugated double bond facilitates Diels-Alder reactions, unlike the cyano-substituted compound, which lacks π-bond conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
